molecular formula C15H11BrN4O3 B11514377 7-(4-bromophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione

7-(4-bromophenyl)-1,3-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B11514377
M. Wt: 375.18 g/mol
InChI Key: JCKJECKIABXCCI-UHFFFAOYSA-N
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Description

7-(4-BROMOPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-[1,3]OXAZOLO[3,2-G]PURINE-2,4-DIONE is a complex heterocyclic compound that features a bromophenyl group, a dimethyl group, and an oxazolo-purine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-BROMOPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-[1,3]OXAZOLO[3,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(4-BROMOPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-[1,3]OXAZOLO[3,2-G]PURINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

7-(4-BROMOPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-[1,3]OXAZOLO[3,2-G]PURINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-BROMOPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-[1,3]OXAZOLO[3,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-BROMOPHENYL)-1,3-DIMETHYL-8-PHENYL-1H-IMIDAZO(2,1-F)PURINE-2,4(3H,8H)-DIONE
  • 7-(4-BROMOPHENYL)-8-(4-DIFLUOROMETHOXY)PHENYL-1,3-DIMETHYL-1H-IMIDAZO(2,1-F)PURINE-2,4(3H,8H)-DIONE
  • 7-(4-BROMOPHENYL)-8-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-1,3-DIMETHYL-1H-IMIDAZO(2,1-F)PURINE-2,4(3H,8H)-DIONE

Uniqueness

The uniqueness of 7-(4-BROMOPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H-[1,3]OXAZOLO[3,2-G]PURINE-2,4-DIONE lies in its specific structural features, which confer distinct biological activities and chemical reactivity. Its oxazolo-purine core and bromophenyl group make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H11BrN4O3

Molecular Weight

375.18 g/mol

IUPAC Name

7-(4-bromophenyl)-2,4-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione

InChI

InChI=1S/C15H11BrN4O3/c1-18-12-11(13(21)19(2)15(18)22)20-7-10(23-14(20)17-12)8-3-5-9(16)6-4-8/h3-7H,1-2H3

InChI Key

JCKJECKIABXCCI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(OC3=N2)C4=CC=C(C=C4)Br

Origin of Product

United States

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